
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been used for research purposes to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This action leads to dissociation, anesthesia, and analgesia. (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also affects other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been shown to produce a range of biochemical and physiological effects, including dissociation, anesthesia, analgesia, euphoria, and hallucinations. It has also been shown to increase heart rate and blood pressure, as well as to cause respiratory depression and sedation at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has several advantages for use in lab experiments, including its ability to produce dissociation and anesthesia, which can be useful in studying the effects of NMDA receptor antagonists. However, (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, including further study of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Other areas of research could include the development of more specific NMDA receptor antagonists and the study of the long-term effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate use. Additionally, further research could be done to better understand the biochemical and physiological effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, as well as its potential for abuse and addiction.
Méthodes De Synthèse
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of sodium hydroxide to form 3-methoxy-4-methylphenyl-2-butanone. This intermediate is then reacted with methylamine to form N-methyl-3-methoxy-4-methylphenyl-2-butanamine, which is further reacted with pyrrolidine to form (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine. The fumarate salt of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate is then formed by reacting the freebase with fumaric acid.
Applications De Recherche Scientifique
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as an analgesic and as a treatment for alcohol and opioid addiction.
Propriétés
Numéro CAS |
142470-01-7 |
|---|---|
Nom du produit |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C18H26N2O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[1-(3-methoxyphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-15(2)11-13-7-5-9-16(13)12-6-4-8-14(10-12)17-3;5-3(6)1-2-4(7)8/h4,6,8,10,13H,5,7,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JQXDGQNCFZXZSM-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



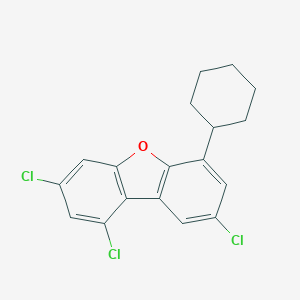
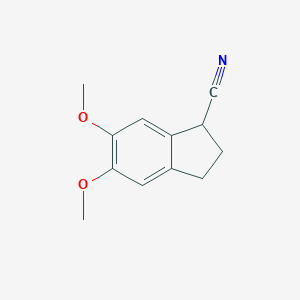
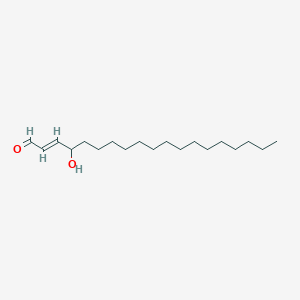

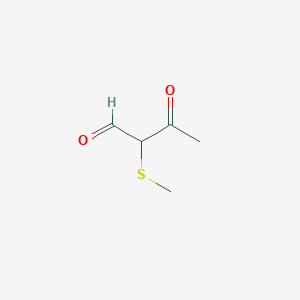
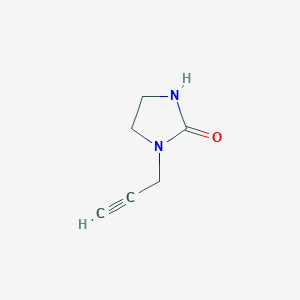
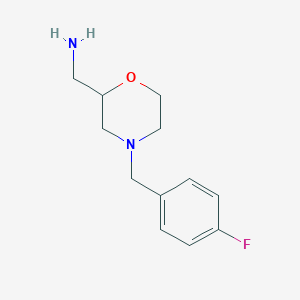

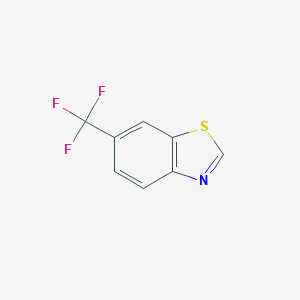


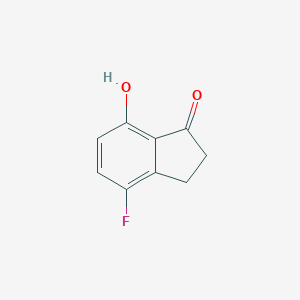
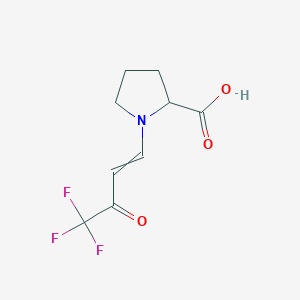
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)